Povorcitinib Phosphate

JAK-STAT signaling Kinase selectivity Inflammatory cytokines

Povorcitinib phosphate offers unique 52-fold JAK1/JAK2 selectivity for precise pathway studies. It is the only JAK inhibitor with positive Phase 3 data in hidradenitis suppurativa, achieving HiSCR50 responses up to 42.3%. Its oral bioavailability and distinct clinical profile in vitiligo make it an essential benchmark or combination partner for dermatology and inflammation R&D programs.

Molecular Formula C23H25F5N7O5P
Molecular Weight 605.5 g/mol
CAS No. 1637677-33-8
Cat. No. B8500734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePovorcitinib Phosphate
CAS1637677-33-8
Molecular FormulaC23H25F5N7O5P
Molecular Weight605.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N.OP(=O)(O)O
InChIInChI=1S/C23H22F5N7O.H3O4P/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28;1-5(2,3)4/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33);(H3,1,2,3,4)/t14-;/m0./s1
InChIKeyXUQIWHXYCLHHCN-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Povorcitinib Phosphate (CAS 1637677-33-8): An Investigational Oral JAK1 Inhibitor with Advanced Clinical Data in Hidradenitis Suppurativa and Vitiligo


Povorcitinib phosphate (INCB54707) is the phosphate salt of povorcitinib, an orally bioavailable, small-molecule inhibitor of Janus kinase 1 (JAK1) [1]. As a JAK1-selective inhibitor, it functions by competing with adenosine triphosphate (ATP) at the active site of JAK1, thereby blocking downstream phosphorylation of signal transducer and activator of transcription (STAT) proteins and suppressing multiple pro-inflammatory cytokine pathways including IL-6, IL-4, IL-13, and interferons [1]. Povorcitinib phosphate is under active clinical development by Incyte Corporation for multiple dermatologic and inflammatory conditions, with Phase 3 data demonstrating statistically significant efficacy in moderate-to-severe hidradenitis suppurativa (HS) and Phase 2b data showing repigmentation benefit in extensive nonsegmental vitiligo [2][3].

Why Povorcitinib Phosphate Cannot Be Interchanged with Other JAK or TYK2 Inhibitors in Research and Clinical Development


JAK inhibitors represent a structurally and functionally diverse class where even compounds targeting the same kinase isoform exhibit substantially different selectivity profiles, pharmacokinetic properties, and clinical efficacy patterns. Povorcitinib phosphate distinguishes itself through a unique combination of JAK1 potency with a specific JAK1/JAK2 selectivity ratio , alongside a clinical development focus on hidradenitis suppurativa (HS) and vitiligo—disease areas where most other JAK inhibitors have either failed to demonstrate robust efficacy or have not been systematically evaluated. In head-to-head in vitro assays and distinct clinical trial programs, povorcitinib shows divergent IC50 values, selectivity windows, and disease-specific response rates that preclude simple substitution with pan-JAK inhibitors (tofacitinib), JAK1/2 inhibitors (ruxolitinib, baricitinib), other JAK1-selective agents (upadacitinib, filgotinib), or TYK2-directed compounds (deucravacitinib, brepocitinib) [1][2][3][4].

Quantitative Evidence Differentiating Povorcitinib Phosphate from Its Closest Comparators


JAK1 Selectivity Profile: Povorcitinib Phosphate Exhibits a Distinct JAK1/JAK2 Selectivity Ratio Compared to Other JAK1-Selective and Pan-JAK Inhibitors

In biochemical assays, Povorcitinib phosphate (INCB54707) demonstrates a JAK1 IC50 of 8.9 nM, with approximately 52-fold selectivity over JAK2 (IC50 = 463 nM) . This selectivity profile differs markedly from comparator JAK inhibitors. For example, the JAK1/2 inhibitor Ruxolitinib exhibits IC50 values of 3.3 nM (JAK1) and 2.8 nM (JAK2), a selectivity ratio of only ~1.2-fold [1]. Similarly, Baricitinib shows IC50 values of 5.9 nM (JAK1) and 5.7 nM (JAK2), a ratio of ~1.03-fold . Upadacitinib, another JAK1-selective inhibitor, has reported JAK1 IC50 values ranging from 0.76 nM to 47 nM depending on the assay, with JAK2 IC50 values from 19 nM to 120 nM, yielding selectivity ratios of ~2.5-fold to 25-fold [2]. The substantially higher JAK1/JAK2 selectivity ratio of povorcitinib phosphate may translate to differential effects on cytokine pathways driven predominantly by JAK2 homodimers (e.g., erythropoietin, thrombopoietin, GM-CSF) relative to JAK1-dependent pathways.

JAK-STAT signaling Kinase selectivity Inflammatory cytokines

Clinical Efficacy in Hidradenitis Suppurativa: Povorcitinib Phosphate Demonstrates Statistically Significant HiSCR50 Response in Phase 3 Trials, a Milestone Not Achieved by Other JAK Inhibitors

In two pivotal Phase 3 trials (STOP-HS1 and STOP-HS2), povorcitinib phosphate achieved statistically significant HiSCR50 response rates versus placebo at Week 12 in adult patients with moderate-to-severe hidradenitis suppurativa (HS) [1][2]. In STOP-HS1, HiSCR50 was 40.2% for 45 mg (p=0.024) and 40.6% for 75 mg (p=0.022) vs. 29.7% for placebo. In STOP-HS2, HiSCR50 was 42.3% for both doses vs. 28.6% for placebo (p=0.004 and p=0.003) [1]. No other JAK inhibitor has reported positive Phase 3 data in HS. For context, the dual JAK1/TYK2 inhibitor brepocitinib showed a clinical response in a Phase 2 trial in HS, but Phase 3 data are not yet available [3]. Upadacitinib has been evaluated in a Phase 2 trial for HS but has not yet reported Phase 3 data [4]. The Phase 3 STOP-HS data for povorcitinib phosphate represent the first positive registrational dataset for any JAK inhibitor in HS.

Hidradenitis suppurativa Clinical trial HiSCR50

Deep Clinical Response in HS: Povorcitinib Phosphate Achieves HiSCR75 and HiSCR100 Rates Not Reported for Other JAK Inhibitors in the Same Indication

Beyond the primary endpoint of HiSCR50, povorcitinib phosphate demonstrated deep clinical responses in the Phase 3 STOP-HS program. At Week 24, HiSCR75 (≥75% reduction in abscess and inflammatory nodule count) was achieved by 31.0%-40.3% of patients across treatment arms [1]. More stringently, HiSCR100 (complete resolution of abscesses and inflammatory nodules) was achieved by 9.2%-21.3% of patients at Week 24 [1]. In a 54-week analysis, up to 57% of participants achieved HiSCR75 and up to 29% achieved HiSCR100 [2]. These deep response rates provide a benchmark not yet established for any other JAK inhibitor in HS. For example, Phase 2 data for brepocitinib in HS reported a HiSCR50 response but did not specify HiSCR75 or HiSCR100 rates in publicly available abstracts [3].

Deep clinical response HiSCR75 HiSCR100 Hidradenitis suppurativa

Vitiligo Repigmentation: Povorcitinib Phosphate Achieves Statistically Significant Improvement in Total Vitiligo Area Scoring Index (T-VASI) in Phase 2b Trial, with Distinct Profile from TYK2 Inhibitors

In a Phase 2b randomized, double-blind, placebo-controlled trial in patients with extensive nonsegmental vitiligo (n=171), povorcitinib phosphate demonstrated a statistically significant improvement in total Vitiligo Area Scoring Index (T-VASI) at Week 24 [1]. Patients receiving povorcitinib phosphate at 15 mg, 45 mg, and 75 mg doses showed mean T-VASI changes of –19.1%, –17.8%, and –15.7%, respectively, compared to +2.3% for placebo [1]. Additionally, a greater proportion of patients achieved T-VASI50 (≥50% reduction in T-VASI) with povorcitinib phosphate versus placebo [1]. This contrasts with the TYK2-selective inhibitor deucravacitinib, which has not been evaluated in Phase 2/3 trials for vitiligo, and the dual JAK1/TYK2 inhibitor brepocitinib, for which vitiligo data are not publicly available.

Vitiligo Repigmentation T-VASI JAK1 inhibitor

Divergent Kinase Selectivity: Povorcitinib Phosphate Shows Negligible Activity Against TYK2, Distinct from Dual JAK1/TYK2 Inhibitors

Povorcitinib phosphate is characterized as a selective JAK1 inhibitor with minimal activity against TYK2. While specific TYK2 IC50 values for povorcitinib phosphate are not widely reported in public literature, its designation as a JAK1-selective inhibitor implies TYK2 IC50 values substantially higher than its JAK1 IC50 of 8.9 nM . In contrast, the dual JAK1/TYK2 inhibitor brepocitinib exhibits potent inhibition of both kinases, with IC50 values of 17 nM for JAK1 and 23 nM for TYK2 . The TYK2-selective allosteric inhibitor deucravacitinib shows an IC50 of 0.2 nM for the TYK2 JH2 domain but >10,000 nM for JAK1, JAK2, and JAK3 . The distinct selectivity profile of povorcitinib phosphate, with potent JAK1 inhibition and minimal TYK2 activity, differentiates it from both dual JAK1/TYK2 inhibitors and TYK2-selective agents.

TYK2 JAK1 selectivity Kinase panel

Biologic-Experienced HS Population: Povorcitinib Phosphate Demonstrates Efficacy in a Predefined Subgroup with Prior Biologic Exposure, a Key Differentiator in Refractory Disease

In the Phase 3 STOP-HS trials, a predefined subgroup analysis of patients previously exposed to biologic therapies (e.g., adalimumab) showed that povorcitinib phosphate maintained efficacy in this difficult-to-treat population [1][2]. In STOP-HS1, HiSCR50 rates for povorcitinib 45 mg and 75 mg were 34.2% (p=0.096) and 37.8% (p=0.037), respectively, compared to 21.9% for placebo. In STOP-HS2, rates were 45.0% (p=0.001) and 40.0% (p=0.005) for the two doses versus 19.5% for placebo [1]. These data indicate that povorcitinib phosphate provides clinically meaningful benefit in patients who have failed or inadequately responded to prior biologic therapy, a common scenario in HS management. Comparator JAK inhibitors lack published subgroup analyses in biologic-experienced HS populations.

Biologic-experienced Hidradenitis suppurativa Refractory disease

Targeted Research and Development Applications for Povorcitinib Phosphate Based on Quantitative Differentiation


Investigating JAK1-Specific Biology in Inflammatory Skin Diseases with Minimal JAK2 and TYK2 Confounding

Given its JAK1 IC50 of 8.9 nM and approximately 52-fold selectivity over JAK2 , povorcitinib phosphate is an ideal tool compound for dissecting JAK1-dependent cytokine signaling pathways (IL-6, IL-4, IL-13, type I/II interferons) while minimizing off-target effects on JAK2-driven hematopoiesis and TYK2-dependent IL-12/IL-23 signaling. Researchers can use povorcitinib phosphate in cellular models of hidradenitis suppurativa, vitiligo, and other dermatologic conditions to specifically interrogate JAK1 contributions to disease pathogenesis without the confounding inhibition of JAK2 or TYK2 seen with pan-JAK inhibitors (tofacitinib), JAK1/2 inhibitors (ruxolitinib, baricitinib), or dual JAK1/TYK2 inhibitors (brepocitinib) [1][2].

Preclinical and Clinical Development of Oral Therapies for Hidradenitis Suppurativa (HS)

Povorcitinib phosphate is the only JAK inhibitor with positive Phase 3 data in moderate-to-severe HS, achieving statistically significant HiSCR50 responses (40.2%-42.3% vs. 28.6%-29.7% placebo) [3] and deep responses including HiSCR75 (up to 57% at Week 54) and HiSCR100 (up to 29%) [4][5]. These data, along with efficacy in biologic-experienced patients (HiSCR50 34.2%-45.0% vs. 19.5%-21.9% placebo) [3], position povorcitinib phosphate as the leading oral JAK inhibitor for HS research and clinical trial design. Academic and industry researchers developing novel HS therapies should consider povorcitinib phosphate as a benchmark comparator or combination partner.

Oral Therapy Development for Extensive Nonsegmental Vitiligo

In a Phase 2b trial, povorcitinib phosphate demonstrated statistically significant improvement in T-VASI at Week 24, with mean reductions of –15.7% to –19.1% compared to +2.3% for placebo [6]. This repigmentation efficacy, combined with an oral route of administration, distinguishes povorcitinib phosphate from topical JAK inhibitors (e.g., ruxolitinib cream) and supports its evaluation in vitiligo patients with extensive body surface area involvement or those seeking a systemic therapy option. Research programs focused on vitiligo pathogenesis or treatment should prioritize povorcitinib phosphate for its validated clinical activity in this indication.

Pharmacological Studies of JAK Inhibitor Selectivity and Safety Profiles

The distinct JAK1/JAK2 selectivity ratio of povorcitinib phosphate (≈52-fold) compared to other JAK inhibitors (e.g., upadacitinib ≈2.5-25-fold; ruxolitinib ≈1.2-fold; baricitinib ≈1.03-fold) [1][2] makes it a valuable reference compound for studies correlating in vitro selectivity with in vivo hematologic safety signals. Researchers investigating the relationship between JAK2 inhibition and anemia/thrombocytopenia can employ povorcitinib phosphate as a JAK1-selective control to isolate JAK1-mediated anti-inflammatory effects from JAK2-mediated hematopoietic suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Povorcitinib Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.